molecular formula C13H19NO2 B14089975 n,n-Diethyl-l-phenylalanine

n,n-Diethyl-l-phenylalanine

Cat. No.: B14089975
M. Wt: 221.29 g/mol
InChI Key: OIJSDANCPHWBIZ-LBPRGKRZSA-N
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Description

N,N-Diethyl-L-phenylalanine is a modified amino acid derivative where the α-amino group of L-phenylalanine is substituted with two ethyl groups. These modifications alter physicochemical properties such as solubility, bioavailability, and interaction with biological targets .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2S)-2-(diethylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C13H19NO2/c1-3-14(4-2)12(13(15)16)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,15,16)/t12-/m0/s1

InChI Key

OIJSDANCPHWBIZ-LBPRGKRZSA-N

Isomeric SMILES

CCN(CC)[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCN(CC)C(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-L-phenylalanine typically involves the alkylation of L-phenylalanine. One common method is the reaction of L-phenylalanine with diethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

N,N-Diethyl-L-phenylalanine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-L-phenylalanine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N,N-Dimethyl-L-phenylalanine

  • Molecular Formula: C₁₁H₁₅NO₂
  • Molecular Weight : 193.24 g/mol
  • Key Features: The α-amino group is substituted with two methyl groups instead of ethyl. Exhibits enhanced lipophilicity compared to unmodified phenylalanine, making it useful in peptide synthesis and chiral separation techniques . Applications include catalysis, drug delivery systems, and biochemical assays due to its stability and solubility in organic solvents .

N-Methyl-L-phenylalanine

  • Molecular Formula: C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • Key Features: Mono-methylation reduces steric hindrance compared to diethyl or dimethyl analogs. Demonstrated inhibitory effects on alkaline phosphatase enzymes, particularly in placental and intestinal isoforms, via uncompetitive binding mechanisms .

N-Acetyl-DL-phenylalanine (Afalanine)

  • Molecular Formula: C₁₁H₁₃NO₃
  • Molecular Weight : 207.23 g/mol
  • Key Features: Acetylation at the α-amino group increases metabolic stability and resistance to enzymatic degradation. Used in cyclodextrin-based molecular recognition studies due to its ability to form inclusion complexes via hydrophobic interactions . Inhibits phenylalanine hydroxylase, a key enzyme in phenylketonuria (PKU) pathways .

N-Phthaloyl-L-phenylalanine

  • Molecular Formula: C₁₈H₁₅NO₄
  • Molecular Weight : 309.32 g/mol
  • Key Features: The phthaloyl group enhances rigidity and facilitates crystallographic studies of host-guest interactions (e.g., with β-cyclodextrins) . Applications in peptide synthesis as a protective group for the amino moiety .

Phenylacetyl-L-phenylalanine

  • Molecular Formula: C₁₇H₁₇NO₃
  • Molecular Weight : 283.32 g/mol
  • Used in studies of enzyme-substrate interactions and prodrug design .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications References
N,N-Diethyl-L-phenylalanine* C₁₃H₁₉NO₂ 221.30 (calculated) Diethylamine Limited data; inferred use in peptide engineering
N,N-Dimethyl-L-phenylalanine C₁₁H₁₅NO₂ 193.24 Dimethylamine Chiral separations, drug delivery
N-Acetyl-DL-phenylalanine C₁₁H₁₃NO₃ 207.23 Acetyl Enzyme inhibition, cyclodextrin complexes
N-Phthaloyl-L-phenylalanine C₁₈H₁₅NO₄ 309.32 Phthaloyl Crystallography, protective groups
Phenylacetyl-L-phenylalanine C₁₇H₁₇NO₃ 283.32 Phenylacetyl Prodrug design, enzyme studies

Research Findings and Pharmacological Insights

  • Alkylation vs. Acylation :
    • N,N-Dialkyl derivatives (e.g., dimethyl, diethyl) enhance lipophilicity and membrane permeability, whereas acylated derivatives (e.g., acetyl, phthaloyl) improve metabolic stability .
  • Enzyme Interactions :
    • Methyl and acetyl derivatives exhibit uncompetitive inhibition of alkaline phosphatase and phenylalanine hydroxylase, respectively, highlighting the role of substituent size in enzyme binding .
  • Molecular Recognition :
    • Cyclodextrin complexes with N-acetylphenylalanine demonstrate weak binding forces, allowing flexibility in host-guest interactions .

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